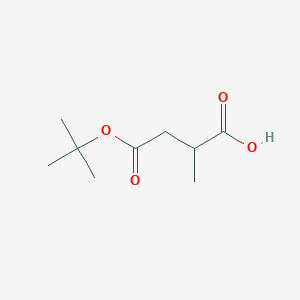

![molecular formula C18H20N10O2 B2703212 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate CAS No. 2034425-27-7](/img/structure/B2703212.png)

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

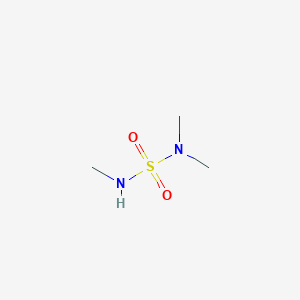

The compound “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate” is a complex organic molecule that contains several heterocyclic rings, including triazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine . These types of compounds are known for their valuable biological properties . Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . The most common triazolopyrimidine synthesis is annulation of pyrimidine ring by the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple heterocyclic rings. The compound contains a triazolo[1,5-a]pyrimidine ring and a triazolo[4,3-b]pyridazine ring, both of which are fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of pyrimidine moiety to triazole ring and the annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Aplicaciones Científicas De Investigación

Cardiovascular Agents

Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidines have shown promising potential as cardiovascular agents. These compounds, including various heterocyclic systems fused to the triazolopyrimidine structure, were studied for their coronary vasodilating and antihypertensive activities. Among them, certain derivatives exhibited potent coronary vasodilating activity, surpassing known agents like trapidil and showing comparable antihypertensive activity to guanethidine sulfate (Sato et al., 1980).

Antimicrobial Activity

Derivatives of pyrimidine, including those containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, have been synthesized and characterized for their antimicrobial activities. These compounds were evaluated against various Gram-positive and Gram-negative microbial strains, displaying notable antibacterial activities. The synthesis approach and the evaluation of these compounds underline their potential as therapeutic agents in combating microbial infections (Lahmidi et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives, demonstrates the versatility of 1,2,4-triazolo[1,5-a]pyrimidin-6-yl)propyl compounds as precursors. These compounds, containing benzofuran moiety, were synthesized through reactions with various reagents, showcasing the potential for creating diverse biologically active molecules (Abdelhamid et al., 2012).

Potential Antiasthma Agents

Research into 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has identified these compounds as effective mediator release inhibitors, showcasing their potential as antiasthma agents. The synthesis process involved various steps, including cyclization and rearrangement, to produce compounds with significant activity in inhibiting mediator release, a critical factor in asthma treatment (Medwid et al., 1990).

Synthesis of Pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Derivatives

The creation of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through heterocyclization illustrates the compound's role in developing new chemical entities. These derivatives were prepared via a series of chemical reactions, highlighting the synthetic utility of triazolopyrimidine and related compounds in generating new molecules with potential biological activities (Davoodnia et al., 2008).

Propiedades

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N10O2/c29-18(30-7-1-2-13-8-19-17-20-11-22-27(17)9-13)23-14-5-6-26(10-14)16-4-3-15-24-21-12-28(15)25-16/h3-4,8-9,11-12,14H,1-2,5-7,10H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPELAQWVXWHNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCCCC2=CN3C(=NC=N3)N=C2)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)

![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2703139.png)

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)

![8-(dimethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2703144.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)